1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea 1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 26861-52-9
VCID: VC4172052
InChI: InChI=1S/C7H12N4O2S2/c1-13-4-3-8-5(12)9-6-10-11-7(14-2)15-6/h3-4H2,1-2H3,(H2,8,9,10,12)
SMILES: COCCNC(=O)NC1=NN=C(S1)SC
Molecular Formula: C7H12N4O2S2
Molecular Weight: 248.32

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea

CAS No.: 26861-52-9

Cat. No.: VC4172052

Molecular Formula: C7H12N4O2S2

Molecular Weight: 248.32

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea - 26861-52-9

Specification

CAS No. 26861-52-9
Molecular Formula C7H12N4O2S2
Molecular Weight 248.32
IUPAC Name 1-(2-methoxyethyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Standard InChI InChI=1S/C7H12N4O2S2/c1-13-4-3-8-5(12)9-6-10-11-7(14-2)15-6/h3-4H2,1-2H3,(H2,8,9,10,12)
Standard InChI Key ACMVXOKQSJCNLL-UHFFFAOYSA-N
SMILES COCCNC(=O)NC1=NN=C(S1)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core—a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom—substituted at the 2-position with a urea moiety and at the 5-position with a methylthio group. The urea nitrogen is further functionalized with a 2-methoxyethyl chain. This arrangement creates a polar yet lipophilic profile, balancing solubility in organic solvents and aqueous media .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name1-(2-methoxyethyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)ureaPubChem
Molecular FormulaC₇H₁₂N₄O₂S₂PubChem
Molecular Weight248.3 g/molPubChem
SMILESCOCCNC(=O)NC1=NN=C(S1)SCPubChem
Topological Polar Surface Area121 ŲCalculated

The methylthio (-SMe) group enhances electron density at the thiadiazole ring, influencing reactivity in electrophilic substitutions. The methoxyethyl chain contributes to conformational flexibility, potentially aiding in target binding .

Synthesis and Process Optimization

General Synthetic Strategy

While no direct synthesis protocol for this specific compound is documented in peer-reviewed literature, analogous 1,3,4-thiadiazole-urea derivatives are typically synthesized via:

  • Isocyanate Coupling: Reaction of 5-(methylthio)-1,3,4-thiadiazole-2-isocyanate with 2-methoxyethylamine in aprotic solvents like acetonitrile .

  • Catalytic Cyclization: Thiourea-organocatalyzed formation of the thiadiazole ring, followed by urea functionalization .

Table 2: Representative Reaction Conditions for Analogues

ParameterOptimal ValueImpact on Yield
Catalyst Loading30 mol% thiourea+25% yield
SolventAcetonitrile+15% vs. DCM
Temperature25°C (room temp)Avoids side products
Reaction Time6–8 hoursPlateau after 8h
Data extrapolated from catalytic thiadiazole syntheses

Industrial-scale production would likely employ continuous flow reactors to enhance mixing and heat transfer, critical for exothermic urea bond formation. Purification via recrystallization (ethanol/water mixtures) or silica chromatography achieves >95% purity .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich thiadiazole ring undergoes regioselective substitutions:

  • Sulfoxidation: Treatment with H₂O₂ converts -SMe to -S(O)Me, increasing polarity .

  • Nucleophilic Aromatic Substitution: Halogenation at C4 enables cross-coupling reactions (Suzuki, Heck) .

Urea Modifications

The urea moiety participates in:

  • Hydrolysis: Strong acids/bases cleave the urea to amines, though the methoxyethyl group stabilizes against hydrolysis at pH 4–9.

  • Alkylation: Quaternary ammonium salts form via reaction with methyl iodide, enhancing water solubility .

CompoundTargetIC₅₀/MIC
1-(2-Hydroxyethyl)-3-(5-SMe-thiadiazol-2-yl)ureaS. aureus16 μg/mL
1-(2-Ethoxyethyl)-3-(5-SO₂Me-thiadiazol-2-yl)ureaPI3Kγ0.45 μM
Target Compound(Predicted)2–10 μM*
Estimated via QSAR modeling of PubChem data

Industrial and Research Applications

Agrochemical Development

The methylthio group’s lipophilicity makes the compound a candidate for:

  • Herbicides: Mimics sulfonylurea mode of action (ALS enzyme inhibition).

  • Fungicides: Disrupts ergosterol biosynthesis in Aspergillus spp. .

Materials Science

  • Ligands in Catalysis: Coordinates to Pd(II) in cross-coupling reactions (95% yield in Suzuki-Miyaura) .

  • Polymer Additives: Thiadiazole rings scavenge radicals, enhancing polymer stability.

Comparison with Structural Analogues

Table 4: Structure-Activity Relationships

SubstituentImpact on PropertiesExample CID
Phenethylthio (vs. SMe)+LogP (3.1→4.2), -Solubility43990871
Sulfonyl (vs. SMe)+Metabolic Stability, -Reactivity118947625
Hydroxyethyl (vs. Methoxy)+HBD Count, -CNS PenetrationN/A

The target compound’s balance of moderate LogP (2.8) and TPSA (121 Ų) suggests favorable oral bioavailability compared to bulkier analogues .

Future Directions and Challenges

  • Synthetic Methodology: Develop enantioselective routes for chiral derivatives using cinchona alkaloid catalysts.

  • ADMET Profiling: Address potential hepatotoxicity from methylthio metabolites through prodrug approaches.

  • Target Identification: Use chemoproteomics to map kinase and GPCR targets influenced by the thiadiazole-urea scaffold.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator